methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate
Description
Historical Development of Heterocyclic Sulfamoyl Compounds
The synthesis of sulfamoyl-containing heterocycles traces back to the early 20th century, when sulfonamides first gained prominence as antibacterial agents. The discovery that sulfanilamide derivatives could inhibit bacterial dihydropteroate synthase paved the way for systematic modifications of the sulfamoyl group. By the 1950s, chemists began appending sulfonamides to heterocyclic scaffolds to enhance target selectivity and pharmacokinetic properties. For instance, saccharin derivatives, synthesized via sulfonation of toluene followed by cyclization, demonstrated the utility of fused-ring sulfamoyl systems in medicinal applications.
A pivotal advancement emerged with the development of sulfonyl chloride intermediates, enabling nucleophilic substitution reactions with amines to generate diverse sulfonamides. As shown in Scheme 4 of , sulfonyl chloride 18 reacts with aqueous ammonia to form sulfonamide 19 , which undergoes oxidation and cyclization to yield saccharin derivatives. This methodology laid the groundwork for incorporating sulfamoyl groups into complex heterocycles like pyrazoles and pyrazines.
Modern techniques, such as copper-catalyzed N–O bond activation, have further expanded synthetic accessibility. For example, details the generation of sulfamoyl radicals from amine carbonates, permitting one-step modular synthesis of alkenyl and alkyl sulfonamides under mild conditions. These innovations have facilitated the creation of hybrid structures like methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate, which merges sulfamoyl reactivity with dual heteroaromatic systems.
Significance in Contemporary Medicinal Chemistry Research
Pyrazole-pyrazine sulfamoyl benzoates occupy a critical niche in drug design due to their dual capacity for target engagement and ADME optimization. The sulfamoyl group (-SO$$_2$$NH-) serves as a bioisostere for carboxylic acids and phosphates, enabling potent interactions with enzymatic active sites while improving metabolic stability. For instance, in , sulfonamide 22 exhibited 77% oral bioavailability and low hERG binding, underscoring the pharmacokinetic advantages of sulfamoyl-containing heterocycles.
The pyrazine and pyrazole moieties contribute complementary electronic properties. Pyrazine’s electron-deficient aromatic ring facilitates π-π stacking with tyrosine or tryptophan residues, while the pyrazole’s NH group acts as a hydrogen bond donor. This synergy is evident in tubulin inhibitors like compound 7 from , where a pyrazole-sulfonamide hybrid inhibits polymerization with an IC$$_{50}$$ of 1.52 µM. Such findings validate the strategic incorporation of these heterocycles into anticancer agents.
Evolution of Pyrazole-Pyrazine Conjugates in Drug Discovery
The conjugation of pyrazines and pyrazines represents a deliberate effort to balance hydrophobicity and polarity in drug candidates. Early work focused on simple pyrazole-pyrazine dimers, but recent designs incorporate spacers like ethylsulfamoyl groups to modulate flexibility and solubility. For example, the ethylsulfamoyl linker in this compound may enhance binding to shallow protein pockets by allowing conformational adaptation.
This evolution is reflected in kinase inhibitor development. In , pyrazolo[1,5-a]pyrimidine analogs 8 and 9 achieved IC$$_{50}$$ values of 24.8 nM and 28 nM against cancer cells by combining a pyrazole core with extended aromatic systems. Similarly, the pyrazine moiety in the subject compound could mimic adenine in ATP-binding pockets, enabling competitive inhibition of kinases like EGFR or CDK2.
Structural Importance of the Pyrazin-2-yl-Pyrazole Pharmacophore
The pyrazin-2-yl-pyrazole subunit is a masterclass in heterocyclic complementarity. Key structural attributes include:
- Electronic Modulation : The pyrazine ring’s electron-withdrawing nature polarizes the pyrazole NH, enhancing hydrogen-bond donor strength. This effect is critical for interactions with Asp/Glu residues in target proteins.
- Conformational Restriction : The 1,3-diaryl substitution on the pyrazole restricts rotation, preorganizing the molecule for target binding. This feature is exemplified in CA-4 derivatives like compound 6 from , which showed sub-nanomolar cytotoxicity due to rigid tubulin-binding geometry.
- Solubility-Pharmacokinetic Balance : The methyl benzoate ester introduces a hydrolyzable group that improves membrane permeability while serving as a prodrug moiety. Upon esterase-mediated cleavage, the resulting carboxylic acid could enhance aqueous solubility for renal excretion.
These attributes are synergistically exploited in this compound, positioning it as a versatile scaffold for further optimization.
Table 1: Structural and Pharmacokinetic Features of Representative Sulfamoyl Heterocycles
Properties
IUPAC Name |
methyl 4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-26-17(23)13-2-4-14(5-3-13)27(24,25)20-9-11-22-10-6-15(21-22)16-12-18-7-8-19-16/h2-8,10,12,20H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSPNGYAYZCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with a benzoate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to convert certain groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoate esters.
Scientific Research Applications
Methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as BG13469 and BG13470 (Table 1), highlight key differences in substituents and physicochemical properties.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate | C₁₆H₁₆N₅O₄S* | ~386.39* | Pyrazin-2-yl (heteroaromatic) |
| BG13469† | C₁₄H₁₄F₃N₃O₄S | 377.34 | Trifluoromethyl (-CF₃, electron-withdrawing) |
| BG13470† | C₁₇H₂₃F₃N₂O₃S | 392.44 | Bis(isopropyl)amino, trifluoromethoxy (-OCF₃) |
*Inferred from structural analysis; †Data sourced from .
Key Structural and Functional Differences
Pyrazin-2-yl vs. Trifluoromethyl (BG13469): Pyrazin-2-yl: Introduces a nitrogen-rich heterocycle, enhancing polarity and hydrogen-bonding capacity. This may improve solubility in polar solvents and target binding specificity.
Sulfonamide Linker Variations (BG13470): BG13470 replaces the pyrazole-pyrazine system with a bis(isopropyl)amino group and trifluoromethoxy (-OCF₃) substituent. The isopropyl groups increase steric bulk and lipophilicity, which may reduce aqueous solubility but enhance membrane permeability.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Bioactivity : The pyrazine moiety may confer unique binding interactions (e.g., with kinases or GPCRs) compared to BG13469’s -CF₃ group, which is common in anti-inflammatory and antiviral agents.
- Solubility : The pyrazine ring’s polarity likely improves water solubility relative to BG13469 but may reduce it compared to BG13470’s trifluoromethoxy group.
- Metabolic Stability : BG13469’s -CF₃ group resists oxidative metabolism, whereas the pyrazine ring in the target compound may undergo faster hepatic clearance due to cytochrome P450 interactions.
Biological Activity
Methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzoate moiety linked to a sulfamoyl group and a pyrazole derivative, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonamide derivatives with pyrazole-containing compounds. The synthetic pathway may include:
- Formation of the pyrazole ring.
- Introduction of the sulfamoyl group.
- Coupling with the benzoate moiety.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activity. A study on related sulfamoyl benzoates demonstrated their ability to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors, suggesting potential applications in tumor treatment .
Table 1: Binding Affinity of Related Compounds to CAIX
| Compound | Kd (nM) | Selectivity |
|---|---|---|
| Compound A | 0.12 | High |
| Compound B | 0.08 | Very High |
The binding affinity indicates that these compounds could effectively target CAIX, thereby potentially limiting tumor growth and metastasis.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer proliferation. The compound's mechanism appears to involve the disruption of metabolic pathways critical for tumor survival.
Table 2: Inhibition Data for Selected Compounds
| Compound | % Inhibition (30 μM) | IC50 (μM) |
|---|---|---|
| Compound A | 60% | 5 |
| Compound B | 75% | 3 |
These results suggest that this compound may have significant potential as an anticancer agent through its enzyme inhibitory effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Carbonic Anhydrase : By selectively inhibiting CAIX, it may disrupt pH regulation within tumors, leading to increased acidity and impaired tumor growth.
- Disruption of Cell Proliferation : Similar compounds have been shown to interfere with signaling pathways that promote cancer cell survival and proliferation.
- Targeting Pyrazole Derivatives : The presence of pyrazole moieties is known to enhance biological activity through interactions with various biological targets, including receptors and enzymes.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on MCF-7 Breast Cancer Cells : Compounds related to this compound demonstrated significant inhibition of cell proliferation in vitro, suggesting a promising avenue for breast cancer treatment .
- X-ray Crystallography Analysis : Structural studies revealed how these compounds bind to target enzymes, providing insights into their mechanisms and guiding further drug design efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
